molecular formula C9H6N2 B3360971 1H-Indole-1-carbonitrile CAS No. 90418-56-7

1H-Indole-1-carbonitrile

Cat. No.: B3360971
CAS No.: 90418-56-7
M. Wt: 142.16 g/mol
InChI Key: PAUPUUZSICTYGB-UHFFFAOYSA-N
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Description

1H-Indole-1-carbonitrile is a heterocyclic organic compound that features an indole ring system with a nitrile group attached to the nitrogen atom. Indole derivatives are significant in various fields due to their biological and pharmacological activities. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-1-carbonitrile can be synthesized through various methods. One common approach involves the reaction of indole with cyanogen bromide in the presence of a base. Another method includes the cyclization of o-nitrophenylacetonitrile with a suitable catalyst. The reaction conditions typically involve moderate temperatures and the use of organic solvents such as toluene or acetonitrile .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and high-throughput screening for optimal reaction conditions. The use of palladium-catalyzed cross-coupling reactions has also been explored for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Indole-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its role in enzyme inhibition and as a ligand in receptor binding studies.

    Medicine: Explored for its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: Utilized in the development of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 1H-Indole-1-carbonitrile involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. In receptor binding studies, it can function as a ligand, modulating receptor activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

  • 1H-Indole-3-carbonitrile
  • 1H-Indole-2-carbonitrile
  • 1H-Indole-3-carboxaldehyde

Comparison: 1H-Indole-1-carbonitrile is unique due to the position of the nitrile group on the nitrogen atom of the indole ring. This structural feature influences its reactivity and interaction with biological targets. In contrast, 1H-Indole-3-carbonitrile and 1H-Indole-2-carbonitrile have the nitrile group attached to the carbon atoms of the indole ring, leading to different chemical and biological properties .

Properties

IUPAC Name

indole-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c10-7-11-6-5-8-3-1-2-4-9(8)11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUPUUZSICTYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591060
Record name 1H-Indole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90418-56-7
Record name 1H-Indole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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